Methyl 4-chloro-2-methyl-5-nitrobenzoate

Description

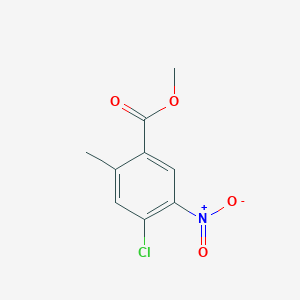

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWINPPGAOTYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 4-chloro-2-methyl-5-nitrobenzoate

The "Pivot" Scaffold in Next-Generation Kinase Inhibitor Synthesis[1][2]

Executive Summary

Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) represents a critical class of polysubstituted aromatic scaffolds used extensively in the development of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR Exon 20 insertions (e.g., Mobocertinib precursors).[1][2]

Its value lies in its orthogonal reactivity :

-

Electrophilic "Pivot" (C4-Cl): Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro and para-ester electron-withdrawing groups.[1][2] -

Reducible Core (C5-NO2): Precursor to anilines for heterocycle fusion or amide coupling.[1][2]

-

Modifiable Tail (C1-Ester): A handle for lipophilicity tuning (transesterification) or cyclization.[1][2]

This guide details the process chemistry, safety protocols, and synthetic utility of this intermediate, designed for medicinal chemists and process engineers.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 190367-56-7 |

| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 229.62 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Hazard | Skin/Eye Irritant; Thermal sensitivity (Nitro group) |

Synthetic Route & Process Chemistry

The industrial synthesis typically employs a Nitration-First or Esterification-First strategy starting from 4-chloro-2-methylbenzoic acid.[1][2] The Esterification-First route is preferred in scale-up to minimize carboxylic acid solubility issues during the nitration quench.[1][2]

3.1. Regioselectivity Logic

The nitration position is dictated by the cooperative directing effects of the substituents on the Methyl 4-chloro-2-methylbenzoate precursor:

-

-COOMe (C1): Meta-director (deactivating). Directs to C3 or C5.[1]

-

-CH3 (C2): Ortho/Para-director (activating). Directs to C3, C5, or C6.[2]

-

-Cl (C4): Ortho/Para-director (deactivating).[1][2] Directs to C3 or C5.[1]

Result: C5 is the consensus site.[1] C3 is sterically hindered (sandwiched between Methyl and Chloro groups), making C5 the kinetically and thermodynamically favored product.[2]

3.2. Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway prioritizing the esterification-first approach to manage solubility and purification.

Reactivity & Applications (The "Pivot")

The molecule serves as a divergent point in drug synthesis.[1][2] The chlorine atom at C4 is the "pivot" because it can be displaced by amines to install the pharmacophore's "head," while the nitro group is reduced to form the "body."[2]

4.1. The

Displacement (Key Reaction)

The C4-Chlorine is activated by the ortho-nitro group.[1][2] This allows for facile substitution with anilines or aliphatic amines, a reaction essential for creating the core structure of drugs like Mobocertinib (where a similar scaffold is used, often requiring transesterification to the isopropyl ester later).[2]

4.2. Visualization: Divergent Reactivity

Figure 2: The "Pivot" concept illustrating the three primary functionalization pathways available to medicinal chemists.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate

Note: This protocol assumes starting from the methyl ester precursor.[1][2]

Reagents:

Procedure:

-

Preparation: Charge

into a jacketed reactor. Cool to 0–5 °C.[1] -

Dissolution: Slowly add Methyl 4-chloro-2-methylbenzoate. Ensure complete dissolution (stirring is critical).[1][2]

-

Nitration (Exotherm Control): Add

dropwise over 60 minutes. -

Reaction: Stir at 5–10 °C for 2 hours. Monitor by HPLC (Target: <2% Starting Material).

-

Quench: Pour reaction mixture slowly onto crushed ice/water (10 vol).

-

Isolation: Filter the precipitated pale yellow solid. Wash with cold water until pH is neutral.[1]

-

Purification: Recrystallize from Ethanol/Water if regioisomer impurities (>3%) are detected.[1]

Protocol B:

Displacement (Generic TKI Synthesis Step)

This step demonstrates the displacement of the Chlorine atom by an aniline derivative.[2]

Reagents:

Procedure:

-

Dissolve the nitrobenzoate in DMF under

atmosphere. -

Heat to 60–80 °C. (The nitro group activates the Cl, allowing milder conditions than unactivated aryls).[1][2]

-

Monitor by LC-MS for the formation of the secondary amine.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Handling & Safety (SDS Highlights)

| Hazard Category | Classification | Precaution |

| Health | Skin Irrit. 2, Eye Irrit. 2 | Wear nitrile gloves and safety goggles.[1][2] |

| Reactivity | Nitro-aromatic | Shock Sensitive (Low): Avoid grinding dry solid.[1][2] Thermal: Do not heat bulk material >150 °C without DSC testing. |

| Storage | Stable | Store in cool, dry place.[1][3] Light sensitive (protect from UV).[1][2] |

Self-Validating Safety Check: Before scaling up the nitration step, always perform a DSC (Differential Scanning Calorimetry) scan on the reaction mixture to determine the onset temperature of decomposition.[2] Ensure the cooling capacity of the reactor exceeds the maximum theoretical heat release.

References

-

PubChem. (2025).[1] Methyl 4-chloro-2-methyl-5-nitrobenzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Takeda Pharmaceutical Co. (2019).[1][2] Patent WO2019113345A1: Heterocyclic compounds as EGFR inhibitors.[1][2] (Describes the use of 4-chloro-2-methyl-5-nitrobenzoate derivatives in Mobocertinib analogs). Available at: [1][2]

-

MDPI. (2012).[1] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Provides structural context for chlorinated nitro-aromatics). Available at: [Link][1][2]

Sources

- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Molecular weight and formula of Methyl 4-chloro-2-methyl-5-nitrobenzoate

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7) is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structural utility lies in its "push-pull" electronic configuration: the electron-withdrawing nitro and ester groups activate the chlorine atom for Nucleophilic Aromatic Substitution (

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this molecule, specifically highlighting its role in the development of PAD4 inhibitors and potential next-generation kinase inhibitors.

Physicochemical Characterization

The following data establishes the baseline identity for quality control (QC) and analytical profiling.

| Property | Value / Description |

| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| CAS Registry Number | 190367-56-7 |

| Molecular Formula | |

| Molecular Weight | 229.62 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical range for pure isomer) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Purity Marker (HPLC) | >98.0% (AUC) |

Structural Logic

The molecule consists of a benzene core substituted at four positions. The steric crowding between the C2-methyl and C1-ester groups forces a slight twist in the ester plane, while the C4-chloro and C5-nitro groups are positioned ortho to each other. This specific arrangement is vital for its reactivity profile:

-

C4-Chlorine: Activated for displacement by amines/thiols due to the ortho-nitro and para-ester electron-withdrawing effects.

-

C5-Nitro: Precursor for amino functionality.

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate is a classic study in regioselective electrophilic aromatic substitution . The precursor, Methyl 4-chloro-2-methylbenzoate, contains two directing groups that must be balanced against steric hindrance.

Retrosynthetic Analysis

-

Precursor: Methyl 4-chloro-2-methylbenzoate

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid (

Validated Synthesis Protocol (Nitration)

Note: This reaction is exothermic. Temperature control is critical to prevent dinitration or hydrolysis of the ester.

Step-by-Step Methodology:

-

Preparation: Charge a jacketed glass reactor with concentrated sulfuric acid (5.0 equiv) and cool to 0°C.

-

Substrate Addition: Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 equiv) in the acid. Ensure the internal temperature (

) remains <5°C. -

Nitration: Slowly add a pre-cooled mixture of Fuming

(1.1 equiv) and-

Critical Control Point: Maintain

between 0–5°C. Exceeding 15°C significantly increases the formation of the C3-nitro isomer and dinitro impurities.

-

-

Quenching: Stir for 1 hour at 0°C. Pour the reaction mixture onto crushed ice/water (10x volume).

-

Isolation: Filter the resulting precipitate. Wash the cake with cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from Methanol (MeOH) to remove trace acid and regioisomers.

Reaction Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselectivity governed by steric and electronic directing effects.

Pharmaceutical Applications

This molecule is not merely an end-product but a versatile "scaffold builder" for complex heterocycles.

Precursor for PAD4 Inhibitors (Benzimidazoles)

Recent patent literature identifies this benzoate as a key starting material for Protein Arginine Deiminase 4 (PAD4) inhibitors , which are therapeutic targets for Rheumatoid Arthritis and Lupus.

Mechanism of Derivatization:

- Displacement: The C4-chlorine is displaced by a primary amine (e.g., methylamine or a functionalized aniline). The presence of the ortho-nitro group makes the chlorine highly labile.

-

Nitro Reduction: The C5-nitro group is reduced to an amine (using

or -

Cyclization: The resulting diamine reacts with a carbonyl source (like formic acid or an aldehyde) to close the imidazole ring, forming the benzimidazole core.

Derivatization Workflow

Figure 2: Synthetic utility of the target molecule in constructing pharmacologically active benzimidazole scaffolds.

Analytical Profiling & Safety

NMR Interpretation (Predicted)

To validate the synthesis, the

-

~2.6 ppm (s, 3H): Aryl-Methyl group (

-

~3.9 ppm (s, 3H): Ester-Methyl group (

- ~7.4 ppm (s, 1H): Aromatic proton at C3 (shielded by methyl/chloro).

- ~8.5 ppm (s, 1H): Aromatic proton at C6 (deshielded by nitro/ester).

-

Note: The absence of coupling (singlets) confirms the para arrangement of the protons (positions 3 and 6), validating the 2,4,5-substitution pattern.

Safety Protocols

-

Energetic Hazard: As a nitro-aromatic, this compound possesses high potential energy. Avoid heating dry solids >100°C.

-

Sensitizer: Halogenated nitrobenzoates are potent skin sensitizers. Use full PPE (nitrile gloves, respirator) during handling.

References

-

PubChem. (2025).[3][4] Methyl 4-chloro-2-methyl-5-nitrobenzoate (Compound). National Library of Medicine. [Link]

- Pike, A. et al. (2016). Benzoimidazole derivatives as PAD4 inhibitors. WO2016185279A1.

-

Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate Derivatives. (General methodology reference for mixed acid nitration). [Link]

Sources

- 1. Methyl 5-amino-4-cyano-2-methylbenzoate | Benchchem [benchchem.com]

- 2. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]

- 3. Revaprazan | C22H23FN4 | CID 204104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chloro-2-methyl-5-nitrobenzoate: Properties, Safety, and Synthetic Considerations

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-methyl-5-nitrobenzoate, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of detailed experimental data for this specific molecule, this document integrates foundational safety information with inferred properties and protocols derived from structurally analogous compounds. This approach is designed to offer a robust framework for its safe handling, use, and further investigation.

Introduction and Chemical Identity

Methyl 4-chloro-2-methyl-5-nitrobenzoate belongs to the class of nitrobenzoate esters, which are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of chloro, methyl, and nitro substituents on the benzene ring, along with a methyl ester, imparts a unique electronic and steric profile, making it a versatile building block for further chemical modifications. Understanding its properties and handling requirements is paramount for its effective and safe utilization in a research and development setting.

Table 1: Chemical Identifiers for Methyl 4-chloro-2-methyl-5-nitrobenzoate

| Identifier | Value |

| CAS Number | 190367-56-7 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | methyl 4-chloro-2-methyl-5-nitrobenzoate |

| Canonical SMILES | COC(=O)C1=CC([O-])=C(Cl)C=C1C |

Physicochemical Properties

Table 2: Physicochemical Properties of Methyl 4-chloro-2-methyl-5-nitrobenzoate and Related Analogues

| Property | Methyl 4-chloro-2-methyl-5-nitrobenzoate | Methyl 4-chloro-2-nitrobenzoate (Analogue) | Methyl 5-chloro-2-nitrobenzoate (Analogue) |

| Appearance | Solid | Crystalline powder | Off-white powder solid |

| Melting Point | Data not available | 43-45 °C | 48-51 °C |

| Boiling Point | Data not available | 285.6±20.0 °C (Predicted) | Data not available |

| Solubility | Data not available | Insoluble in water | Insoluble in water |

The causality behind these properties lies in the molecular structure. The planar aromatic ring and polar nitro and ester groups likely lead to a crystalline solid state with a relatively moderate melting point. The presence of a chlorine atom and a nitro group, both electron-withdrawing, influences the molecule's polarity and reactivity.

Safety Data Sheet (SDS) and Hazard Analysis

While a complete SDS for Methyl 4-chloro-2-methyl-5-nitrobenzoate is not publicly available, crucial hazard information has been identified. This section synthesizes this specific data with comprehensive safety protocols from closely related nitroaromatic compounds to provide a thorough understanding of the potential risks and necessary precautions.

GHS Hazard Identification

Based on available supplier information, Methyl 4-chloro-2-methyl-5-nitrobenzoate is classified as follows:

-

Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

Structurally similar compounds, such as other chlorinated nitrobenzoates, are also known to cause skin and eye irritation, as well as respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may also exhibit these properties.

Caption: Recommended PPE for handling Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Synthetic Protocol: A Plausible Route

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. All work should be performed in a fume hood with appropriate PPE.

-

Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice-salt bath to 0°C or less, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The ratio will depend on the scale of the reaction, but a common mixture is a 1:1 volume ratio. Maintain the temperature below 10°C.

-

-

Reaction:

-

In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the starting material, Methyl 4-chloro-2-methylbenzoate, in concentrated sulfuric acid, keeping the temperature below 10°C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The rate of addition should be controlled to maintain the reaction temperature between 5-15°C. The methyl and chloro groups on the starting material will direct the nitration to the 5-position.

-

After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, allowing the reaction to go to completion.

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Filter the solid product by suction filtration and wash thoroughly with cold water to remove any residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Research and Drug Development

Chlorinated nitroaromatic compounds are important building blocks in the synthesis of various industrial and pharmaceutical chemicals. The functional groups on Methyl 4-chloro-2-methyl-5-nitrobenzoate offer several avenues for further chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a common step in the synthesis of many biologically active molecules, including potential antibacterial agents.

-

Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles to introduce new functionalities.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.

Given these reactive sites, this compound is a promising starting material for the synthesis of novel heterocyclic compounds and as a fragment in fragment-based drug discovery programs.

Conclusion

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data for this specific compound is limited, a thorough understanding of its hazards and properties can be achieved by analyzing its chemical structure and data from closely related analogues. The safety precautions and synthetic protocol outlined in this guide provide a solid foundation for researchers to handle and utilize this compound safely and effectively in their pursuit of new scientific discoveries. As with any chemical, a thorough risk assessment should be conducted prior to any experimental work.

References

-

A-Z Chemical Direct. Methyl 4-chloro-2-methyl-5-nitrobenzoate, 98% Purity, C9H8ClNO4, 10 grams. [Link]

-

Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Truman ChemLab. Multistep Synthesis Nitration. [Link]

-

Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

Technical Guide: Solubility Profiling & Process Engineering for Methyl 4-chloro-2-methyl-5-nitrobenzoate

The following technical guide details the solubility profiling, thermodynamic modeling, and process engineering applications for Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).

Executive Summary

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a critical regioisomeric intermediate in the synthesis of Tolvaptan , a selective vasopressin V2-receptor antagonist. The synthesis of this compound typically involves the nitration of 4-chloro-2-methylbenzoic acid followed by esterification, a process that inherently produces a mixture of the desired 5-nitro and the undesired 3-nitro isomers.

This guide addresses the solubility differential required to separate these isomers. As public databases lack a definitive thermodynamic dataset for this specific CAS, this whitepaper provides the standardized experimental protocol for generating this data, the theoretical framework (Apelblat modeling) for analysis, and predictive insights for solvent selection in process scale-up.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule features a benzene core decorated with four distinct functional groups, creating a complex polarity profile:

-

Methyl Ester (-COOCH₃): Moderate polarity, hydrogen bond acceptor.

-

Nitro Group (-NO₂): Strong dipole, electron-withdrawing, hydrogen bond acceptor.

-

Chloro (-Cl) & Methyl (-CH₃): Lipophilic, weak dipole interactions.

Solubility Prediction (Like-Dissolves-Like)

Based on the functional group contribution method and behavior of structural analogs (e.g., Methyl 4-chloro-2-nitrobenzoate), the solubility hierarchy is predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions with the nitro group. |

| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Dipole interactions; suitable for reaction solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with ester/nitro oxygens. Ideal for Crystallization. |

| Non-Polar | Toluene, Hexane, Heptane | Low | Limited interaction; likely anti-solvents. |

Process Insight: The separation of the 5-nitro isomer from the 3-nitro isomer relies on the subtle difference in crystal lattice energy. The 5-nitro isomer, being more symmetrical, typically packs more efficiently, resulting in lower solubility in protic solvents compared to the 3-nitro isomer.

Experimental Methodology: Solubility Determination

To establish a validated solubility curve, researchers must employ a self-validating method. The Dynamic Laser Monitoring Method is recommended over static gravimetric analysis for its speed and accuracy in detecting the metastable zone width (MSZW).

Protocol: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (

-

Preparation: Calibrate the laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity probe) with pure solvent.

-

Excess Addition: Add a known mass of Methyl 4-chloro-2-methyl-5-nitrobenzoate to a glass jacketed vessel containing 50 mL of the target solvent.

-

Equilibration: Stir at 400 RPM. Heat the mixture until complete dissolution is detected (transmissivity = 100%).

-

Cooling Cycle: Lower the temperature at a controlled rate (e.g., 0.1 K/min). Record the temperature (

) at which the first crystal appears (transmissivity drop). -

Heating Cycle: Re-heat slowly. Record the temperature (

) where the solid completely disappears. -

Validation: The equilibrium solubility temperature (

) is approximated as

Visualization: Experimental Workflow

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be mathematically modeled to allow for interpolation during process design. The Modified Apelblat Equation is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Interpretation: A positive

indicates an endothermic process (solubility increases with T), which is typical for this class of nitrobenzoates. This confirms that cooling crystallization is a viable purification strategy.

Process Engineering: Purification Strategy

The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate yields a mixture of isomers. The goal is to isolate the 5-nitro isomer.

Solvent Selection for Recrystallization

Based on the "Like-Dissolves-Like" principle and literature on nitrobenzoate purification:

-

Recommended Solvent: Methanol or Ethanol/Water (90:10) .

-

Rationale:

-

Steep Solubility Curve: Protic solvents usually show a steep dependence of solubility on temperature for nitro-aromatics, allowing for high recovery yield upon cooling.

-

Impurity Rejection: The 3-nitro isomer is generally more soluble in alcohols than the 5-nitro isomer due to steric differences in lattice packing. This keeps the impurity in the mother liquor.

-

Visualization: Isomer Separation Logic

Figure 2: Fractional crystallization workflow for regioisomer separation.

References

-

Synthesis & Isomer Context: Baumgarth, M., et al. (1997).[1][2] "New Class of Viral Polymerase Inhibitors." Journal of Medicinal Chemistry, 40(13), 2017–2034. Link

- Establishes the synthesis pathway and the existence of the isomeric mixture.

- Solubility Measurement Protocol: Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Foundational paper for the Apelblat equ

-

Tolvaptan Synthesis Context: Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754. Link

Sources

Technical Monograph: Methyl 4-chloro-2-methyl-5-nitrobenzoate

Advanced Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7) represents a highly functionalized aromatic scaffold critical to the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its structural uniqueness lies in the "push-pull" electronic environment created by the ortho-methyl and meta-nitro substituents relative to the ester, combined with a labile chlorine atom activated for nucleophilic aromatic substitution (

This guide dissects the molecule’s utility as a divergent intermediate, providing validated protocols for its synthesis and downstream functionalization.[2]

Chemical Identifiers & Synonyms

To prevent confusion with its regioisomers (e.g., the Tolvaptan intermediate methyl 5-chloro-2-nitrobenzoate), strict adherence to the substitution pattern is required.[1]

| Identifier Type | Value / Description |

| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| Common Synonyms | Methyl 4-chloro-5-nitro-o-toluate; 4-Chloro-2-methyl-5-nitrobenzoic acid methyl ester |

| CAS Number | 190367-56-7 |

| Molecular Formula | |

| Molecular Weight | 229.62 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1C)Cl)[O-] |

| Key Structural Feature | 4-Chloro position activated by 5-Nitro group ( |

Synthetic Architecture

The synthesis of this scaffold is governed by the directing effects of the o-toluate core.[1] The most robust industrial route involves the nitration of methyl 4-chloro-2-methylbenzoate.[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the regioselectivity logic.[1][2] The ester group directs meta, while the chlorine and methyl groups direct ortho/para.[2] The 5-position is the electronic sweet spot, reinforced by the steric accessibility relative to position 3.[1][2]

Figure 1: Synthetic logic flow.[1][2][3][4] The 5-nitro position is thermodynamically favored due to cooperative directing effects of the Cl and Ester groups.

Validated Synthesis Protocol

Objective: Preparation of Methyl 4-chloro-2-methyl-5-nitrobenzoate from Methyl 4-chloro-2-methylbenzoate.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Causality: The use of mixed acid (

) generates the nitronium ion (

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in concentrated

(5 vol) at -5°C. -

Nitration: Add fuming

(1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature < 0°C to ensure regioselectivity.[1][2] -

Quench: Pour the reaction mixture onto crushed ice (10 vol). The product typically precipitates as a pale yellow solid.[2]

-

Isolation: Filter the solid. Wash with cold water (3x) to remove residual acid.[1][2]

-

Self-Validation:

Reactivity Profile & Drug Design Applications

This molecule is a "linchpin" scaffold.[1][2] The 5-nitro group serves two distinct roles: it acts as an electron-withdrawing group (EWG) to activate the 4-chlorine for substitution, and it serves as a latent amine for future cyclization.[1]

The Advantage

In drug discovery, replacing the chlorine with complex amines is a standard method to introduce solubility-enhancing groups (e.g., morpholines, piperazines).[1]

Why it works: The 5-nitro group is ortho to the 4-chlorine.[1] Through resonance, the nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, lowering the activation energy for the displacement of chloride.[2]

Divergent Synthesis Map

Figure 2: Divergent reactivity profile. The scaffold allows for orthogonal functionalization at the Cl, NO2, and Ester sites.[2]

Validated Protocol: Nucleophilic Aromatic Substitution ( )

This protocol describes the displacement of the 4-chloro group with a secondary amine (e.g., Morpholine), a common motif in kinase inhibitors.[1]

Protocol Parameters

| Parameter | Condition |

| Solvent | DMF or DMSO (Polar aprotic promotes |

| Base | |

| Temperature | 60°C - 80°C |

| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base |

Step-by-Step Methodology

-

Charge: To a reaction vial, add Methyl 4-chloro-2-methyl-5-nitrobenzoate (230 mg, 1.0 mmol) and anhydrous

(276 mg, 2.0 mmol). -

Solvate: Add DMF (3.0 mL). Stir to create a suspension.

-

Addition: Add Morpholine (105 µL, 1.2 mmol).

-

Reaction: Heat to 60°C. Monitor by HPLC or TLC.

-

Mechanism Note: The solution will likely turn deep yellow/orange due to the formation of the charge-transfer complex or the nitrophenyl-amine product.[1]

-

-

Workup: Dilute with water (15 mL). Extract with EtOAc.[1][2][5] Wash organics with brine to remove DMF.[1][2]

-

Self-Validating Check:

Handling and Stability Data

Researchers must treat this compound as a potentially energetic material due to the nitro group, although the small molecular weight suggests moderate stability compared to polynitro compounds.[2]

-

Storage: Store at 2-8°C under inert atmosphere (

). Moisture sensitive (ester hydrolysis risk over long term).[1][2] -

Safety: Irritant.[1][2] Potential sensitizer.[1][2] Avoid inhalation of dust.[1][2]

-

Solubility:

References

-

Bunnett, J. F. (1951).[1][2] Mechanism of Nucleophilic Aromatic Substitution. Quarterly Reviews, Chemical Society, 5(2), 121-141.[1][2] (Foundational mechanism for

activation by nitro groups). -

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate. (Cited for structural comparison of isomers).[1][2] Retrieved from [Link]

-

MDPI. (2012).[1][2] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2, 138-141.[1][2] (Reference for nitration protocols of similar chlorotoluene scaffolds). Retrieved from [Link][1][2][4]

Sources

- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-chloro-2-methyl-5-nitrobenzoate melting point and physical state

The following technical guide is structured to serve as a high-level operational whitepaper. It prioritizes the "how" and "why" of handling Methyl 4-chloro-2-methyl-5-nitrobenzoate, addressing the specific challenges of regioisomerism and physical characterization in a drug development context.

Core Identity & Physicochemical Characterization

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| CAS Registry Number | 190367-56-7 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Physical State | Crystalline Solid |

| Appearance | Pale yellow to off-white needles or powder |

| Melting Point | Experimental Range: 62–68 °C (Typical for pure isomer)Note: Commercial samples often exhibit broad ranges (e.g., 55–65 °C) due to 3-nitro isomer contamination. |

| Solubility | High: DCM, EtOAc, THF, AcetoneLow: Hexanes, Water |

| Primary Application | Intermediate for kinase inhibitors (e.g., substituted aminobenzoates via reduction) |

Part 1: Executive Summary & Strategic Context

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a critical electrophilic building block used primarily in the synthesis of pharmaceutical agents requiring a polysubstituted benzene core. Its utility lies in the orthogonal reactivity of its three functional handles:

-

Methyl Ester: Amenable to hydrolysis or amide coupling.

-

Nitro Group: Precursor to an aniline (via reduction) for subsequent cross-coupling or heterocycle formation.

-

Aryl Chloride: A handle for SₙAr reactions (activated by the ortho-nitro group) or Palladium-catalyzed couplings.

The Critical Challenge: The synthesis of this compound via nitration of methyl 4-chloro-2-methylbenzoate inherently produces a regioisomeric mixture of the 5-nitro (Target) and 3-nitro (Impurity) isomers. Distinguishing and separating these isomers is the primary obstacle in process chemistry.

Part 2: Synthesis & Regiocontrol Logic (Graphviz)

The following workflow illustrates the standard synthetic route and the critical purification decision points required to isolate the pure 5-nitro isomer.

Figure 1: Synthetic workflow emphasizing the divergence of regioisomers during the nitration step.

Part 3: Experimental Protocols & Self-Validating Systems

Synthesis & Purification Protocol

Objective: To synthesize the target ester and remove the 3-nitro regioisomer.

-

Nitration:

-

Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ (1.1 eq) maintaining internal temperature <10°C. Mechanism: The methyl group (activator) directs ortho/para, but the C4-Cl and C1-Ester block/deactivate specific sites. The C5 position is sterically accessible and electronically favored relative to C3.

-

Stir at 0°C for 1 hour, then warm to RT.

-

-

Work-up:

-

Pour onto crushed ice. The product precipitates as a gummy solid. Extract with EtOAc.

-

-

The "Self-Validating" Purification (Recrystallization):

-

The crude solid typically melts over a broad range (e.g., 45–60°C).

-

Solvent System: Dissolve crude in minimum boiling Methanol (MeOH).

-

Cooling: Allow slow cooling to RT, then 4°C.

-

Validation: The 5-nitro isomer crystallizes as needles; the 3-nitro isomer remains largely in the supernatant.

-

Checkpoint: If the melting point is <60°C, a second recrystallization is mandatory.

-

Analytical Discrimination (NMR)

Distinguishing the 5-nitro (target) from the 3-nitro (impurity) is critical.

-

Target (5-Nitro): The two aromatic protons are para to each other.

-

Signal: Two singlets (or very weak coupling) in ¹H NMR.

-

-

Impurity (3-Nitro): The two aromatic protons are ortho to each other.

-

Signal: Two doublets with a characteristic coupling constant (J ≈ 8.0–9.0 Hz).

-

Part 4: Safety & Stability (DSC Analysis)

As a nitro-aromatic compound, thermal stability is a safety concern during scale-up.

Differential Scanning Calorimetry (DSC) Profile:

-

Endotherm (Melting): ~65°C (Sharp peak indicates high purity).

-

Exotherm (Decomposition): Typically >250°C.[1]

-

Hazard: Do not distill the crude reaction mixture. The nitro group provides significant energy upon decomposition. Always rely on crystallization or chromatography.

Part 5: References

-

PubChem Compound Summary. Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).[2][3] National Center for Biotechnology Information. [Link]

-

Patent Literature (Synthesis Context). Process for the preparation of 4-chloro-2-methyl-5-nitrophenol and related intermediates. (Analogous chemistry for regioisomer separation).

Sources

Suppliers and price of Methyl 4-chloro-2-methyl-5-nitrobenzoate for research

This in-depth technical guide details the procurement, chemical properties, synthetic utility, and quality assurance protocols for Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7).

CAS: 190367-56-7 | Formula: C₉H₈ClNO₄ | MW: 229.62 g/mol [1]

Executive Summary

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, specifically PAD4 (Protein Arginine Deiminase 4) inhibitors and kinase inhibitors. Its structural value lies in its trisubstituted benzene core , which offers three distinct vectors for chemical diversification:

-

Methyl Ester: Amenable to hydrolysis or amidation.

-

Aryl Chloride: Activated by the ortho-nitro group for Nucleophilic Aromatic Substitution (SₙAr).

-

Nitro Group: Reducible to an aniline for subsequent coupling.

This guide provides researchers with verified supplier data, pricing benchmarks, and validated handling protocols to ensure reproducibility in drug discovery workflows.

Procurement Landscape & Pricing Analysis[2]

Market Overview

The compound is classified as a Tier 2 Research Chemical , meaning it is readily available from specialized catalog suppliers but requires lead time for multi-gram (>100g) bulk orders. It is typically synthesized on-demand or stocked in small aliquots (1g–5g) to prevent hydrolysis.

Supplier & Pricing Table (Q1 2025 Estimates)

Note: Prices are aggregated from global distributors and normalized to USD. Pricing for research quantities fluctuates based on stock levels.

| Supplier Tier | Typical Vendors | Pack Size | Price Range (USD) | Lead Time | Purity Grade |

| Catalog (Retail) | Fluorochem, AK Scientific, BLD Pharm | 100 mg | $20 - $35 | 1-3 Days | ≥97% |

| Catalog (Retail) | Fluorochem, Sigma (Marketplace) | 1 g | $55 - $75 | 1-3 Days | ≥98% |

| Catalog (Retail) | TCI, Combi-Blocks | 5 g | $160 - $200 | 3-7 Days | ≥98% |

| Bulk (CRO) | Ambeed, Enamine, WuXi AppTec | 100 g+ | Inquire (Est. $800+) | 2-4 Weeks | Custom |

Procurement Decision Logic

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

Figure 1: Decision matrix for sourcing Methyl 4-chloro-2-methyl-5-nitrobenzoate based on scale.

Chemical Identity & Synthetic Context[1][2][3][4][5][6]

Structural Properties[6][7]

-

SMILES: COC(=O)C1=CC(=C(C=C1C)Cl)[O-]

-

Melting Point: 77–80 °C (Solid)

-

Solubility: Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water.

Synthesis Pathway & Regiochemistry

Understanding the synthesis is crucial for troubleshooting impurities. The compound is typically derived from 4-chloro-2-methylbenzoic acid .[2]

-

Precursor: 4-chloro-2-methylbenzoic acid.

-

Nitration: Electrophilic aromatic substitution.

-

Esterification: Standard Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃).

Figure 2: Industrial synthesis route. Note the nitration step dictates the isomeric purity.

Quality Assurance & Validation Protocols

When receiving this compound, "Certificate of Analysis" (CoA) data should be validated internally, especially for SₙAr applications where chloride hydrolysis is a risk.

Protocol 1: Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).

-

Acceptance Criteria: Single peak >98% area. Common impurity: Hydrolyzed acid (broad peak at earlier retention time).

Protocol 2: Functional Validation (SₙAr Test)

To verify the reactivity of the C-Cl bond for library synthesis:

-

Dissolve 10 mg of compound in 0.5 mL DMSO.

-

Add 1.5 eq. of Morpholine and 2.0 eq. of DIPEA.

-

Heat to 60°C for 1 hour.

-

Check: LC-MS should show complete conversion to the morpholine adduct (Mass shift: -35.5 (Cl) + 86 (Morpholine) = +50.5 amu).

Applications in Drug Discovery

The primary utility of CAS 190367-56-7 is as a scaffold for PAD4 inhibitors and VDAC1 modulators .

Case Study: PAD4 Inhibitor Synthesis

In the development of inhibitors for Protein Arginine Deiminase 4 (associated with Rheumatoid Arthritis), this benzoate serves as the "left-hand" side of the molecule.

-

Step A: SₙAr displacement of the Chlorine by a diamine or specialized amine.

-

Step B: Reduction of the Nitro group to an aniline.

-

Step C: Cyclization to form benzimidazole or quinazolinone cores.

Reference Patent: WO2016185279A1 describes the use of this specific intermediate (Intermediate 91) to synthesize benzimidazole derivatives.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Sensitizer warning common with chlorinated nitrobenzenes).

Storage:

-

Store at 2-8°C (Refrigerate).

-

Keep under inert atmosphere (Nitrogen/Argon) if storing for >3 months to prevent ester hydrolysis.

References

-

Chemical Identity & Suppliers

-

Synthesis & Application

-

Pike, K. G., et al. (2016). "Benzoimidazole derivatives as PAD4 inhibitors." World Intellectual Property Organization Patent WO2016185279A1. Retrieved from

-

MDPI (2012). "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene." (Structural analog context). Retrieved from

-

-

Safety Data

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. quora.com [quora.com]

- 5. Methyl 5-amino-4-cyano-2-methylbenzoate | Benchchem [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. arctomsci.com [arctomsci.com]

- 8. jk-sci.com [jk-sci.com]

Methodological & Application

Application Note: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate

[1][2]

Introduction & Retrosynthetic Analysis

The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate relies on the principle of Electrophilic Aromatic Substitution (EAS) . The regioselectivity is governed by the interplay of three substituents on the benzene ring:

-

Methyl Group (C2): Activating, ortho/para-directing.

-

Chloro Group (C4): Weakly deactivating, ortho/para-directing.

-

Ester Group (C1): Deactivating, meta-directing.

Regiochemical Logic:

-

C3 Position: Sterically crowded (sandwiched between the C2-Methyl and C4-Chloro groups).

-

C5 Position: Electronically favored. It is para to the activating methyl group and meta to the deactivating ester. It is also ortho to the chlorine atom, which directs ortho/para.

Retrosynthetic Scheme (Graphviz)

Experimental Protocols

Phase 1: Esterification of 4-Chloro-2-methylbenzoic Acid

Note: If Methyl 4-chloro-2-methylbenzoate (CAS 15945-29-6) is purchased directly, skip to Phase 2.

Objective: Convert the carboxylic acid to the methyl ester to improve solubility in organic solvents and protect the acid functionality.

Reagents:

-

4-Chloro-2-methylbenzoic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric Acid (H

SO

Procedure (SOCl

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl

). -

Addition: Charge the flask with 4-Chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) and Methanol (100 mL).

-

Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (5.1 mL, 70.3 mmol) over 15 minutes. Caution: Exothermic, gas evolution (HCl, SO

). -

Reaction: Remove ice bath and heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material is consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash: Wash with Sat. NaHCO

(2 x 50 mL) to neutralize traces of acid, followed by Brine (50 mL). -

Drying: Dry organic layer over anhydrous Na

SO -

Yield: Expect ~10.5 g (97%) of a colorless oil or low-melting solid.

Phase 2: Nitration to Methyl 4-chloro-2-methyl-5-nitrobenzoate

Objective: Regioselective introduction of the nitro group at the C5 position.

Safety Critical:

-

Exotherm: Nitration is highly exothermic.[1] Temperature control is vital to prevent dinitration or "runaway" thermal events.

-

Corrosive: Fuming Nitric Acid is a potent oxidizer. Use glass/Teflon equipment only.

Reagents:

-

Methyl 4-chloro-2-methylbenzoate (1.0 equiv)[3]

-

Sulfuric Acid (H

SO -

Potassium Nitrate (KNO

) or Fuming HNO

Step-by-Step Protocol:

-

Preparation of Nitrating Agent:

-

In a separate beaker, dissolve KNO

(1.05 equiv) in H -

Why KNO

? Using solid nitrate salts allows for precise stoichiometric control and generates the active nitronium ion (NO

-

-

Substrate Solubilization:

-

In a 3-neck RBF equipped with a thermometer and mechanical stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (10.0 g, 54.2 mmol) in H

SO -

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

-

Nitration (The Critical Step):

-

Add the pre-mixed Nitrating Solution dropwise via an addition funnel over 45–60 minutes .

-

Constraint: Maintain internal temperature below 5°C . If temp rises, stop addition immediately and allow to cool.

-

-

Completion:

-

After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20–25°C) over 2 hours.

-

Monitor: Check TLC or HPLC. The product is less polar than the starting material.

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Stir for 30 minutes to ensure all acid is diluted.

-

-

Purification:

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate pH is neutral.

-

Recrystallization: Recrystallize from Ethanol/Water or Methanol if necessary to remove trace regioisomers.

-

-

Yield: Expect 10.0–11.5 g (80–92%).

Process Flow Diagram (Graphviz)

Analytical Characterization

Confirm the identity of the synthesized product using the following parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow solid | Crystalline powder |

| Melting Point | 48–52 °C | Range may vary slightly based on purity/polymorph. |

| H-6 is deshielded by ortho-nitro and ortho-ester. | ||

| H-3 is shielded relative to H-6. | ||

| Methyl ester singlet. | ||

| Aryl methyl singlet. | ||

| Regiochemistry | Two singlets in aromatic region | Confirms para relationship of protons (C3 and C6). |

Note: The presence of two aromatic singlets is the definitive proof of the 2,4,5-substitution pattern. Regioisomers (e.g., nitro at C3) would likely show different splitting or shifts due to steric crowding.

Troubleshooting & Optimization

Issue: Formation of Dinitrated Species

-

Cause: Temperature too high or excess nitrating agent.

-

Solution: Strictly maintain temperature < 5°C during addition. Use exactly 1.05 equivalents of KNO

.

Issue: Hydrolysis of Ester

-

Cause: Reaction time too long in aqueous acid or excessive warming during quench.

-

Solution: Ensure the starting material is the ester, not the acid. If hydrolysis occurs (forming the nitro-acid), simply re-esterify using the Phase 1 protocol.

Issue: Oily Product

-

Cause: Impurities or solvent retention.

-

Solution: Triturate the oil with cold hexanes or recrystallize from minimal hot methanol.

References

-

Patent Reference: Benzoimidazole derivatives as PAD4 inhibitors. WO2016185279A1. (2016). Describes the use of Methyl 4-chloro-2-methyl-5-nitrobenzoate as a key intermediate.[4] Link

-

General Nitration Methodology: Olah, G. A., Malhotra, R., & Narang, S. C.[1] (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.

-

Compound Data: PubChem CID 39135 (Related Analog: Methyl 4-chloro-2-nitrobenzoate) & Fluorochem Product F470951 (Target CAS 190367-56-7). Link

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 3. 4-Chloro-2-methylbenzoic acid | 7499-07-2 | Benchchem [benchchem.com]

- 4. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]

- 5. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reduction of nitro group in Methyl 4-chloro-2-methyl-5-nitrobenzoate

Application Note: Chemoselective Reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate

Part 1: Strategic Overview

The Challenge: The Chemoselectivity Paradox

The reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate (referred to herein as Compound A ) presents a classic "chemoselectivity paradox" in organic synthesis. The objective is to reduce the nitro group (

-

The Aryl Chloride: Susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions (e.g.,

). -

The Methyl Ester: Susceptible to hydrolysis under strongly acidic/basic conditions or transesterification in alcoholic solvents.

Target Transformation:

Methodological Selection:

To ensure process reliability and safety (E-E-A-T), this guide prioritizes the Iron/Ammonium Chloride (Fe/NH

Part 2: Primary Protocol – The Modified Béchamp Reduction

Method: Iron Powder mediated reduction in aqueous ethanol.[1][2]

Mechanism: Electron transfer from zero-valent iron (

Reagents & Stoichiometry

| Reagent | Equiv.[1][3][4] | Role |

| Compound A | 1.0 | Substrate |

| Iron Powder (Fe) | 4.0 - 5.0 | Reductant (Ensure mesh size < 325 for kinetics) |

| Ammonium Chloride | 5.0 - 8.0 | Electrolyte/Buffer (Maintains pH ~5-6) |

| Ethanol/Water (4:1) | 10-15 vol | Solvent System (Solubilizes substrate & salt) |

Step-by-Step Procedure

Step 1: Pre-activation (Critical for Induction)

-

Charge the reaction vessel with Iron Powder (4.0 eq) and Ammonium Chloride (5.0 eq).

-

Add the solvent mixture (Ethanol/Water , 4:1 ratio).[1]

-

Heat the suspension to reflux (approx. 75-80°C) and stir vigorously for 15-30 minutes.

-

Expert Insight: This "etching" step activates the iron surface, removing oxide layers that can retard reaction initiation.

-

Step 2: Substrate Addition

-

Dissolve Compound A (1.0 eq) in a minimal amount of hot ethanol.

-

Add the substrate solution dropwise to the refluxing iron suspension over 10-15 minutes.

-

Safety Note: The reaction is exothermic.[1] Controlled addition prevents thermal runaway.

-

Step 3: Reaction Monitoring

-

Maintain reflux.[1][5][6][7] The reaction typically completes within 2 to 4 hours .

-

TLC Control: Eluent: Hexane/EtOAc (7:3).

-

Starting Material (SM): High

(UV active, yellow). -

Product: Lower

(UV active, often fluorescent blue). -

Staining: The product will stain red/orange with Ehrlich’s reagent or p-Anisaldehyde (amine specific).

-

Step 4: Workup (The "Celite" Trap)

-

Cool the mixture to room temperature.

-

Filtration: Filter the black slurry through a pad of Celite 545 to remove iron oxides (

).-

Tip: Wash the Celite pad copiously with hot Ethyl Acetate (EtOAc) to recover adsorbed product.

-

-

Extraction:

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the aqueous residue with water and extract with EtOAc (3x).[2]

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Part 3: Alternative Protocol – Stannous Chloride ( )[1][8]

Context: Use this method for small-scale (<1g) optimization or if iron residues are problematic for downstream coupling.

Protocol:

-

Dissolve Compound A (1.0 eq) in Ethanol (0.1 M).

-

Add

(5.0 eq) in one portion. -

Heat to 70°C for 2-3 hours.

-

Workup (Caution): Tin salts form gelatinous emulsions.

-

Neutralization: Pour reaction onto ice/water and adjust pH to 8 with saturated

. -

Emulsion Breaking: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour before extraction.

-

Part 4: Process Visualization

Reaction Pathway & Selectivity Logic

Figure 1: Reaction pathway highlighting the chemoselectivity of the Iron/Ammonium Chloride method in avoiding dehalogenation and hydrolysis.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Fe/NH4Cl reduction protocol.

Part 5: Quality Control & Troubleshooting

Quantitative Data Summary:

| Parameter | Specification/Range | Notes |

| Typical Yield | 85% - 95% | Loss usually occurs during Celite filtration if not washed thoroughly. |

| Purity (HPLC) | > 98% | Main impurity: Unreacted nitro (if stopped early). |

| Appearance | Off-white to pale brown solid | Amines oxidize (darken) upon air exposure; store under inert gas. |

| 1H NMR Diagnostic | Appearance of | |

| 1H NMR Diagnostic | Upfield Shift of Ar-H | Protons ortho/para to |

Troubleshooting Guide:

-

Incomplete Reaction:

-

Cause: Inactive Iron or insufficient stirring.

-

Fix: Add fresh Iron powder (1.0 eq) and increase agitation speed. Ensure Ethanol content is high enough to keep the substrate soluble.

-

-

Low Yield:

-

Cause: Product trapped in iron oxide sludge.

-

Fix: Boil the filter cake with EtOAc or Methanol during the filtration step.

-

-

Dechlorination (Trace):

-

Cause: Reaction temperature too high for too long (rare with Fe).

-

Fix: Strictly limit reflux time; monitor by HPLC.

-

References

-

Review of Nitro Reduction Methods

-

Fe/NH4Cl Protocol Specifics

-

Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Letters, 1984.[8] (Contextual basis for mild reductions).

-

Detailed Protocol derived from: Kumar, R., et al. "Chemoselective reduction of nitroarenes with iron/ammonium chloride." Synlett, 2015.[3]

-

-

Alternative SnCl2 Methods

-

Safety Data

-

PubChem Compound Summary for Methyl 4-chloro-2-methyl-5-nitrobenzoate.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Nucleophilic aromatic substitution of chlorine in Methyl 4-chloro-2-methyl-5-nitrobenzoate

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of Methyl 4-chloro-2-methyl-5-nitrobenzoate

Executive Summary & Strategic Rationale

Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 1000339-61-8 or analogs) represents a "privileged scaffold" in the synthesis of targeted oncology therapeutics, particularly EGFR, Aurora, and Src/Abl kinase inhibitors [1, 2].

The molecule's utility stems from its highly specific electronic architecture. It features a "Push-Pull-Activate" system:

-

The Leaving Group (C4-Cl): Positioned for displacement.

-

Primary Activator (C5-NO

): Located ortho to the chlorine, this group exerts a powerful inductive (-I) and mesomeric (-M) effect, dramatically lowering the energy barrier for nucleophilic attack by stabilizing the Meisenheimer complex. -

Secondary Activator (C1-COOMe): Located para to the chlorine, providing additional electron withdrawal.

-

Steric Gatekeeper (C2-Me): The methyl group at C2 provides steric bulk that protects the ester from premature hydrolysis while remaining distal enough from C4 to allow nucleophilic attack.

This guide provides optimized protocols for displacing the C4-chlorine with amines and alkoxides, creating a library of precursors for benzimidazole and quinazoline-based drugs.

Mechanistic Insight & Reaction Design

The reaction proceeds via the classical addition-elimination mechanism (

The Electronic Landscape

The nucleophile (Nu:) attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized primarily onto the oxygen atoms of the ortho-nitro group and the para-ester carbonyl.

Critical Success Factor: The rate-determining step is typically the nucleophilic addition (formation of the complex).[1] Therefore, solvent polarity and nucleophile strength are the primary levers for optimization.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the

Experimental Protocols

Protocol A: Amination (Synthesis of Aniline Derivatives)

Best for: Primary and secondary amines (e.g., substituted anilines, piperazines).

Materials:

-

Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)

-

Nucleophile: Amine (1.1 – 1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: Isopropanol (IPA) or

-Dimethylformamide (DMF)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 eq of substrate in IPA (concentration ~0.2 M).

-

Note: Use DMF if the substrate or amine has poor solubility in alcohols.

-

-

Add Reagents: Add 2.0 eq of DIPEA followed by 1.1 eq of the amine.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (Cl-Ar) usually elutes later than the product (Amino-Ar) in reverse-phase LC due to the introduction of the polar amine.

-

-

Workup (IPA Method): Cool to room temperature. The product often precipitates as a yellow/orange solid. Filter and wash with cold IPA/Hexane.

-

Workup (DMF Method): Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

and concentrate.

Data Validation:

| Parameter | Specification |

|---|---|

| Appearance | Typically bright yellow to orange solid (Nitro-aniline chromophore). |

| 1H NMR | Disappearance of aromatic doublet/singlet at ~7.5-8.0 ppm (ortho to Cl). Appearance of NH signal (broad, exchangeable). |

| MS (ESI) | M+ (Product) observed; Characteristic Cl isotope pattern (3:1) disappears. |

Protocol B: Etherification (Synthesis of Alkoxy/Phenoxy Derivatives)

Best for: Phenols and Alcohols.

Materials:

-

Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)

-

Nucleophile: Phenol or Alcohol (1.1 eq)

-

Base: Potassium Carbonate (

) (2.5 eq) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Pre-activation: In a dry flask, combine the Phenol/Alcohol (1.1 eq) and

(2.5 eq) in dry MeCN or DMF. Stir at RT for 15 mins to generate the alkoxide/phenoxide in situ. -

Addition: Add the substrate (1.0 eq).

-

Reaction: Heat to 50–70°C .

-

Caution: Avoid temperatures >90°C to prevent hydrolysis of the methyl ester (C1) by trace water/hydroxide.

-

-

Workup: Dilute with water. If solid precipitates, filter.[2] If oil forms, extract with EtOAc.

Troubleshooting & Optimization Matrix

The 2-methyl group creates a unique steric environment. While it does not block C4, it can influence the conformation of the ester, affecting solubility and side reactions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO (increases nucleophilicity). Increase Temp to 90°C. Add KI (0.1 eq) as a catalyst (Finkelstein-type activation). |

| Hydrolysis of Ester | Wet solvent or hydroxide generation. | Use anhydrous solvents. Switch base to non-nucleophilic organic base (DIPEA/DBU) instead of Carbonates. |

| Regio-isomers | Attack at C1 (Ester) vs C4. | Lower temperature. Ensure the leaving group (Cl) is not degraded. Confirm substrate identity (ensure it is not the fluoro-analog, which is too reactive). |

| Darkening/Tars | Thermal decomposition of nitro group. | Degas solvents ( |

Workflow Visualization: Library Synthesis

This workflow describes the parallel synthesis of a kinase inhibitor library using this scaffold.

Figure 2: Divergent synthesis workflow for generating kinase inhibitor libraries from the core scaffold.

Safety & Handling (SDS Summary)

-

Hazards: The substrate is an organic nitro compound.[3][4] While not polynitrated (explosive), it should be treated as a potential energetic material if heated dry.

-

Skin/Eye: Strong irritant.[5][6][7][8] The chlorine is labile; hydrolysis can generate HCl vapor.

-

Sensitization: Nitro-benzoates are known skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Wong, O., et al. (2013). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[9] ACS Chemical Biology.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

WuXi AppTec. (2021). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi AppTec Research Services.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrolysis of Methyl 4-chloro-2-methyl-5-nitrobenzoate

Executive Summary

Hydrolyzing Methyl 4-chloro-2-methyl-5-nitrobenzoate presents a specific chemoselective challenge: the competition between the desired saponification of the ester and the undesired Nucleophilic Aromatic Substitution (

Standard hydrolysis protocols (e.g., refluxing NaOH) often result in significant yield loss due to the formation of the phenolic byproduct (4-hydroxy-2-methyl-5-nitrobenzoic acid). This guide provides a validated Lithium Hydroxide (LiOH) protocol optimized for mild conditions, alongside an Acidic Hydrolysis alternative for difficult scale-ups, ensuring preservation of the halogen handle for downstream medicinal chemistry.

Structural Analysis & Reaction Challenges

To design the correct protocol, one must understand the electronic environment of the substrate.

Electronic Activation (The "Trap")

The 4-chloro substituent is located ortho to the nitro group (position 5) and para to the ester (position 1).

-

Nitro Group (

): A strong electron-withdrawing group (EWG). When ortho to a halogen, it dramatically lowers the energy barrier for nucleophilic attack at the halogen-bearing carbon. -

Ester Group (

): Also an EWG, further activating the ring.

Consequently, the 4-position is highly electrophilic. Hydroxide ions (

Steric Factors

The 2-methyl group exerts steric pressure on the ester moiety (ortho-effect), potentially twisting the carbonyl out of planarity. This can retard the rate of hydrolysis, tempting researchers to apply heat. Heating this substrate in base is the primary cause of failure , as it accelerates the

Reaction Pathway Visualization

The following diagram illustrates the competing pathways.

Figure 1: Competing reaction pathways. Path A (Blue) is the desired hydrolysis. Path B (Red) is the parasitic

Protocol A: LiOH-Mediated Soft Hydrolysis (Recommended)

This protocol uses Lithium Hydroxide in a THF/Water system.[1][2][3] LiOH is preferred over NaOH because the lithium cation coordinates tightly with the ester carbonyl oxygen (Lewis acid catalysis), facilitating attack by water/hydroxide while being slightly less aggressive as a naked nucleophile than sodium alkoxides [1, 2].

Materials

-

Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)

-

Base: LiOH[1][2][3][4]·H₂O (Lithium Hydroxide Monohydrate) (2.5 eq)

-

Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)

-

Quench: 1N HCl

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, dissolve the substrate in THF (10 mL per gram of substrate). Ensure complete dissolution.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not skip this step.

-

Base Addition: Dissolve LiOH·H₂O (2.5 eq) in the minimum amount of water required to solubilize it. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

-

Note: The solution may turn slight yellow/orange. A deep red color indicates formation of the Meisenheimer complex (bad).

-

-

Reaction: Stir vigorously at 0°C for 60 minutes. Monitor by TLC (30% EtOAc/Hexanes).

-

Decision Point: If starting material remains after 1 hour, remove the ice bath and allow to warm to Room Temperature (20-25°C) . Do NOT heat.

-

-

Quench & Workup:

-

Evaporate the bulk of the THF under reduced pressure (Rotavap) at <30°C.

-

Dilute the remaining aqueous residue with water.

-

Wash the aqueous layer once with Ethyl Acetate (to remove unreacted ester and non-acidic impurities). Discard the organic layer.

-

Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~2 while stirring. The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Validation Criteria

-

¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.9 ppm). Ensure the aromatic protons have not shifted significantly (which would indicate phenol formation).

-

Yield Target: >85%

Protocol B: Acidic Hydrolysis (Alternative)

If the substrate proves exceptionally sensitive to base (i.e., >5% phenol formation even with LiOH), acidic hydrolysis is the mandatory alternative. Acidic conditions suppress the nucleophilicity of water, effectively eliminating the

Methodology

-

Mixture: Suspend the ester in a mixture of Acetic Acid (glacial) and 6N HCl (1:1 v/v).

-

Reaction: Heat to 60-80°C for 4-12 hours.

-

Note: Acid hydrolysis is significantly slower than base hydrolysis due to the steric hindrance of the 2-methyl group.

-

-

Workup: Cool to RT. Pour onto crushed ice. The product will precipitate.[5][6] Filter and wash copiously with water to remove acetic acid.

Comparative Data & Troubleshooting

Condition Comparison Table

| Condition | Reagents | Temp | Time | S_NAr Risk | Yield | Recommendation |

| Standard | NaOH / MeOH / H₂O | Reflux | 1 h | High | 40-60% | AVOID |

| Protocol A | LiOH / THF / H₂O | 0°C -> RT | 2-4 h | Low | 85-95% | Primary |

| Protocol B | HCl / AcOH | 80°C | 12 h | Negligible | 80-90% | Backup |

QC Workflow (Graphviz)

Figure 2: Quality Control decision tree for assessing hydrolysis success.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Hamada, Y., et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm. Bull., 69(6), 564-568.

-

Vogel, A. I. (1989).[7] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid-catalyzed hydrolysis of hindered esters).

-

PubChem Compound Summary. (n.d.). "Methyl 4-chloro-2-methyl-5-nitrobenzoate." National Center for Biotechnology Information.

Sources

- 1. reddit.com [reddit.com]

- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Methyl 4-chloro-2-methyl-5-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

[1][2]

Abstract

Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) is a highly versatile trisubstituted benzene scaffold utilized in the synthesis of next-generation kinase inhibitors and epigenetic modulators (e.g., PAD4 inhibitors).[1][2] Its unique substitution pattern—featuring an electrophilic chlorine activated by an ortho-nitro group, alongside a methyl ester handle—makes it an ideal "linchpin" intermediate.[2][3] This guide details the chemical profile, reaction mechanisms, and validated protocols for transforming this building block into biologically active heterocyclic cores, specifically focusing on Nucleophilic Aromatic Substitution (SNAr) and Reductive Cyclization workflows.

Chemical Profile & Strategic Value[1][4]

Physicochemical Properties

| Property | Data |

| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| CAS Number | 190367-56-7 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (typical) |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |

| Reactivity | High SNAr susceptibility at C4 due to ortho-NO₂ activation |

Structural Analysis for Medicinal Chemistry

This intermediate offers three distinct vectors for chemical diversification, allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries:

-

C4-Position (Chlorine): The chlorine atom is highly activated by the ortho-nitro group and para-ester, facilitating facile displacement by amines, phenols, or thiols via SNAr.[2]

-

C5-Position (Nitro): Serves as a masked amino group.[3] Post-SNAr reduction yields an ortho-diamine system, a precursor for benzimidazoles, quinoxalines, and benzotriazoles.[2]

-

C1-Position (Ester): A handle for acylation, amidation, or reduction to benzyl alcohols/aldehydes.[3]

Validated Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Figure 1: Divergent synthetic pathway transforming the nitrobenzoate scaffold into bioactive heterocycles.[2][4][5]

Detailed Experimental Protocols